molecular formula C15H10O5 B115794 Thunberginol A CAS No. 147666-80-6

Thunberginol A

Cat. No. B115794
M. Wt: 270.24 g/mol
InChI Key: WHZXJVJVGGWZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thunberginol A is an isocoumarin found in Hydrangea macrophylla and the herbal preparation hydrangeae dulcis folium which is produced from its leaves .


Synthesis Analysis

Thunberginol A has been synthesized through thermal cyclization reaction of d- and g-ketoamides . The synthesized isocoumarins were evaluated for their anti-allergic activity, in which thunberginol B exhibited the highest inhibitory potency .


Molecular Structure Analysis

Thunberginol A contains total 32 bond(s); 22 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aromatic), and 3 aromatic hydroxyl(s) .


Chemical Reactions Analysis

Thunberginols A, B, and F from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) substantially inhibited the degranulations by antigen and calcium ionophore A23187, and the releases of TNF-a and IL-4 by antigen in RBL-2H3 cells .


Physical And Chemical Properties Analysis

Thunberginol A has a molecular formula of C15H10O5 and a molecular weight of 270.24 .

Scientific Research Applications

Anti-Allergic and Anti-Inflammatory Effects

  • Thunberginol A, along with thunberginol B, has been studied for its effects in inhibiting the expression of cytokines and the activation of activator protein-1 in RBL-2H3 cells. These compounds have shown substantial inhibitory effects on degranulation, release of tumor necrosis factor-alpha, and interleukin-4, indicating potential anti-allergic and anti-inflammatory properties (Matsuda et al., 2008).

Cell Cycle Arrest and Anticancer Potential

  • Research on Thunbergia Laurifolia, which contains thunberginol A, has shown that it can induce cell cycle arrest in human breast cancer cells. This suggests potential anticancer properties by inhibiting cell growth and promoting apoptosis (Jetawattana et al., 2015).

Neuroprotective Effects

  • A study focusing on Thunbergia laurifolia, which contains thunberginol A, demonstrated potential neuroprotective effects. It showed that an extract from this plant could improve cognitive and emotional deficits in mice, suggesting potential benefits for neurological disorders (Rojsanga et al., 2015).

Antioxidant and Anti-inflammatory Properties

  • Hydrangea macrophylla, containing thunberginol A, has been found to protect against stress-induced anxiety in mice. This is attributed to its antioxidant and anti-inflammatory properties, indicating a potential role in treating neurological disorders related to stress (Lee et al., 2022).

Synthesis and Structure-Activity Relationships

  • Studies have been conducted on the synthesis of thunberginol A and related compounds, providing insights into their structural requirements for biological activity. This research is crucial for the development of new pharmacological agents (Kurume et al., 2008).

properties

CAS RN

147666-80-6

Product Name

Thunberginol A

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-8-hydroxyisochromen-1-one

InChI

InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H

InChI Key

WHZXJVJVGGWZQI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O

Other CAS RN

147666-80-6

synonyms

thunberginol A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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